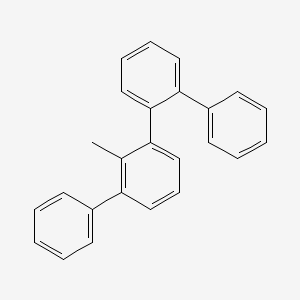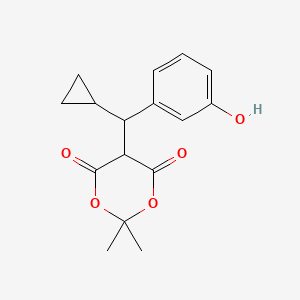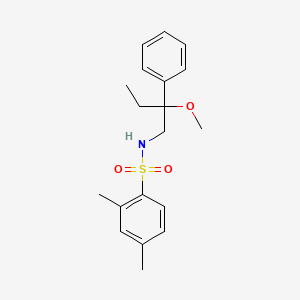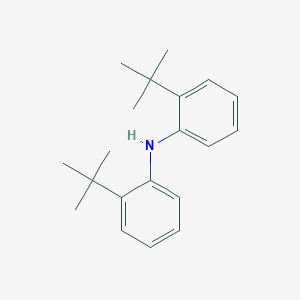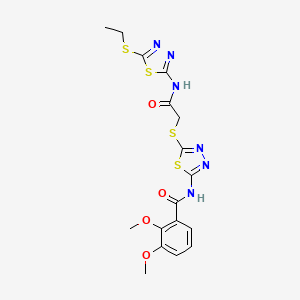![molecular formula C12H28OSiSn B14138013 tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane CAS No. 89045-23-8](/img/structure/B14138013.png)
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane: is a chemical compound with the molecular formula C16H30OSi. It is a unique organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a trimethylstannyl group. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl(dimethyl)silyl chloride and 2-propyn-1-ol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-propyn-1-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole. This forms tert-butyl(dimethyl)silyloxy-2-propyne.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane can be compared with other similar compounds to highlight its uniqueness:
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a similar structure but lacks the trimethylstannyl group, resulting in different reactivity and applications.
tert-Butyl(dimethyl)silyloxy-2-propyne: This compound is an intermediate in the synthesis of the target compound and has distinct properties and uses.
tert-Butyl(dimethyl)silyloxyacetaldehyde: Another related compound with different functional groups and applications.
Eigenschaften
CAS-Nummer |
89045-23-8 |
|---|---|
Molekularformel |
C12H28OSiSn |
Molekulargewicht |
335.14 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-trimethylstannylprop-2-enoxy)silane |
InChI |
InChI=1S/C9H19OSi.3CH3.Sn/c1-7-8-10-11(5,6)9(2,3)4;;;;/h1,8H2,2-6H3;3*1H3; |
InChI-Schlüssel |
FUFKJQSHYXNPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
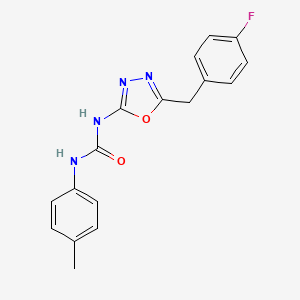
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
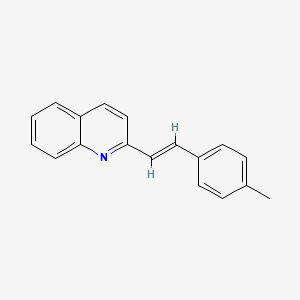
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
